3-(furan-2-ylmethyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Overview
Description
The compound contains several functional groups including a furan ring, a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a quinazolinone ring. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to affect the chemical reactions of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on synthesizing related compounds and analyzing their structures using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For example, Sun et al. (2021) synthesized a related compound and determined its structure using NMR, FT-IR spectroscopy, MS, and X-ray diffraction, supported by DFT calculations. They highlighted the stability of conformational isomers and provided insights into intermolecular interactions within crystals (Sun et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of quinazolin-4(3H)-one, including those containing furan and oxadiazole rings, and evaluated their antimicrobial and antifungal activities. Akyüz et al. (2018) found that compounds with furan rings exhibited potent urease inhibitory activity, suggesting potential applications in treating infections caused by urease-producing bacteria (Akyüz et al., 2018).
Anticancer Potential
Research into quinazolinone derivatives has also shown promise in anticancer applications. Suzuki et al. (2020) discovered a derivative, PVHD303, with potent antiproliferative activity against lung cancer cells and demonstrated its efficacy in a colon cancer xenograft model in vivo. This compound was shown to disrupt microtubule formation, indicating a novel mechanism of action for cancer treatment (Suzuki et al., 2020).
Analgesic Agents
In the quest for new analgesic agents, Boyle et al. (1986) synthesized a series of compounds related to furan and thiophene carboxylic acids and evaluated their analgesic activity. They identified compounds with potent analgesic activity and low gastric irritancy, offering a promising avenue for the development of new pain management therapies (Boyle et al., 1986).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O3S/c24-23(25,26)15-9-7-14(8-10-15)20-28-19(33-29-20)13-34-22-27-18-6-2-1-5-17(18)21(31)30(22)12-16-4-3-11-32-16/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAQKPIWVMUFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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